Parvodicin C Demonstrates 2-4× Greater Antibacterial Activity than Vancomycin
Parvodicin C (the most active component of the parvodicin complex) exhibits antibacterial activity that is quantitatively 2-4 times greater than vancomycin and 1-4 times greater than teicoplanin . The terminal branching of the lipid side chain positively correlates with activity, with the rank order C1 > C2 > C3 > C4 and B1 > B2, demonstrating that structural features within the parvodicin complex directly modulate potency .
| Evidence Dimension | Antibacterial activity (relative potency) |
|---|---|
| Target Compound Data | Relative activity = 1.0 (reference baseline for Parvodicin C) |
| Comparator Or Baseline | Vancomycin: relative activity = 0.25-0.5 (2-4× less potent); Teicoplanin: relative activity = 0.25-1.0 (1-4× less potent) |
| Quantified Difference | Parvodicin C activity is 2-4× greater than vancomycin; 1-4× greater than teicoplanin |
| Conditions | In vitro antibacterial susceptibility testing; specific assay conditions not detailed in available technical datasheets |
Why This Matters
For researchers screening glycopeptide antibiotics against Gram-positive pathogens, parvodicin's 2-4× potency advantage over vancomycin translates to lower effective concentrations in experimental systems, potentially reducing solvent-related artifacts and enabling detection of subtle phenotypic effects.
